molecular formula C7H15Cl2N3 B2355232 2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE CAS No. 36376-53-1

2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE

Cat. No.: B2355232
CAS No.: 36376-53-1
M. Wt: 212.12
InChI Key: SBRVVZIOTNBJQM-UHFFFAOYSA-N
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Description

2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives typically involves the cyclization of amines with aldehydes or ketones. One common method is the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia . Another method includes the cyclization of amido-nitriles in the presence of a nickel catalyst .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multi-component reactions (MCRs) due to their efficiency and high yield. For instance, the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst can produce highly substituted imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazole derivatives typically yields imidazole N-oxides, while reduction can produce amines .

Scientific Research Applications

2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE involves its interaction with specific molecular targets. Imidazole derivatives can act as enzyme inhibitors, binding to the active site of enzymes and preventing their normal function. This can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for developing new therapeutic agents with specific biological activities .

Properties

IUPAC Name

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-7(2,4-8)6-3-9-5-10-6;;/h3,5H,4,8H2,1-2H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRVVZIOTNBJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CN=CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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